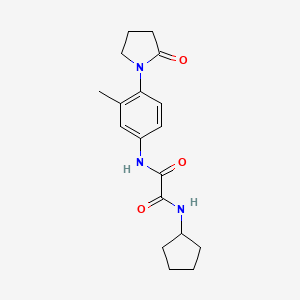

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-11-14(8-9-15(12)21-10-4-7-16(21)22)20-18(24)17(23)19-13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZZHNQQYGLBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2CCCC2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The oxalamide class of inhibitors shares a common core structure but differs in substituents that modulate binding affinity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with structurally related compounds:

N1-cyclopentyl-N2-(2-thiazolyl)oxalamide (Compound 41)

- Structure : Replaces the substituted phenyl group in the target compound with a thiazolyl ring.

- Binding Mode : Coordinates to an auxiliary Co(II) atom in E. coli MetAP1 (EcMetAP1) via the thiazole amide nitrogen and cyclopentyl amide carbonyl groups (PDB: 2EVO) .

- Activity : Demonstrates moderate inhibition of EcMetAP1 but lacks the enhanced hydrophobic interactions provided by the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group in the target compound.

N-(2-thiazolyl)picolinamide Derivatives

- Structure : Substitutes the oxalamide core with a picolinamide scaffold.

- Binding Mode : Relies on pyridine nitrogen for metal coordination, reducing flexibility compared to oxalamides.

- Activity : Lower potency against EcMetAP1 due to weaker metal chelation and steric hindrance .

Thiazole-4-carboxamide Analogues

Key Research Findings

Metal Coordination Efficiency

The target compound’s oxalamide core enables bidentate coordination to auxiliary metal ions (e.g., Co²⁺), enhancing binding stability. In contrast, monodentate coordinators like thiazole-4-carboxamides exhibit weaker interactions (Table 1).

Table 1: Comparison of Metal Coordination and Inhibitory Activity

| Compound | Metal Coordination Mode | IC₅₀ (EcMetAP1) | Selectivity |

|---|---|---|---|

| Target Compound | Bidentate | Not reported | High* |

| N1-cyclopentyl-N2-(2-thiazolyl)oxalamide | Bidentate | ~5 µM | Moderate |

| N-(2-thiazolyl)picolinamide | Monodentate | >50 µM | Low |

*Inferred from structural optimization .

Hydrophobic Interactions

The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group in the target compound introduces two critical features:

Methyl Group : Enhances hydrophobic packing within the enzyme’s active-site pocket.

Selectivity Profile

While most oxalamide derivatives show cross-reactivity with mammalian MetAPs, the target compound’s bulky phenyl substituent may reduce off-target effects by sterically hindering binding to human homologs.

Biological Activity

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 411.5 g/mol. Its structure features a cyclopentyl group, a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group, and an oxalamide moiety. The unique arrangement of these functional groups contributes to its biological properties.

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of various molecular targets, leading to effects such as:

- Enzyme inhibition : Interference with enzyme function can disrupt metabolic pathways.

- Signal transduction alteration : Modifying cellular signaling pathways can influence cell behavior and responses.

Biological Activity Overview

Research has indicated that compounds with similar oxalamide structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key findings related to the biological activity of N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds.

Study 1: Antimicrobial Activity

A study by Shruthi et al. (2019) explored the antimicrobial efficacy of oxadiazole derivatives, revealing that compounds similar to N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide demonstrated significant inhibition against Mycobacterium tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) of 0.045 µg/mL, indicating potent antimicrobial properties.

Study 2: Anticancer Potential

Research published in 2023 highlighted the anticancer potential of oxalamide derivatives, including those structurally related to N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. The study reported that these compounds effectively inhibited cancer cell proliferation in vitro, with IC50 values often below 10 µM across various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can purity be ensured?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves multi-step processes. For example, analogous compounds are synthesized via Pictet-Spengler reactions to form heterocyclic moieties, followed by coupling with cyclopentylamine using oxalyl chloride as a bridging agent . Critical steps include controlling reaction stoichiometry (e.g., 1:1 molar ratios for amide bond formation) and employing purification techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d₆) to confirm absence of unreacted intermediates .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., cyclopentyl CH₂ at δ 1.5–1.8 ppm, pyrrolidinone NH at δ 8.2–8.5 ppm). FT-IR confirms carbonyl stretches (oxalamide C=O at ~1680 cm⁻¹, pyrrolidinone C=O at ~1720 cm⁻¹) .

- Crystallography : For single-crystal X-ray diffraction, grow crystals via slow evaporation (solvent: dichloromethane/methanol). Refine using SHELXL (space group P2₁/c, Z = 4) to resolve bond lengths (e.g., oxalamide C–N: 1.32–1.35 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent probes (e.g., EBI at 100 μM) in cell-based assays (M21 cells, 7.5 × 10⁵ cells/well). Pre-treat cells with the compound (100× IC₅₀ for 2 hours) before adding EBI. Quantify displacement via fluorescence intensity (λₑₓ = 360 nm, λₑₘ = 450 nm) and validate with immunoblotting (anti-β-tubulin, 1:1000 dilution) .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip. Analyze binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) in HBS-EP buffer (pH 7.4, 25°C) .

Q. How can the compound’s nucleation efficiency in biodegradable polymers be evaluated, and what structural modifications enhance this property?

- Methodological Answer :

- Polymer Crystallization Studies : Blend the compound with poly(hydroxyalkanoate)s (PHB) at 1–5 wt% via melt processing (180°C, 10 min). Analyze nucleation density using polarized optical microscopy (POM) during cooling (rate: 10°C/min). Tailor molecular architecture by introducing alkyl side chains to the oxalamide core, which improves miscibility and raises crystallization onset temperatures by 15–20°C .

- Differential Scanning Calorimetry (DSC) : Measure crystallization half-time (t₁/₂) at 100°C. Modified oxalamides reduce t₁/₂ by 30–40% compared to pure PHB .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct ADME studies using LC-MS/MS to measure plasma half-life (e.g., C57BL/6 mice, 10 mg/kg IV). If in vitro activity (e.g., IC₅₀ = 50 nM) does not translate in vivo, check bioavailability (<20% oral) or metabolic stability (CYP3A4/5 metabolism) .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent, 1 mg/mL) for 60 min. Use UPLC-QTOF to detect major metabolites (e.g., hydroxylation at the cyclopentyl group) .

Data Analysis and Optimization

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices (f⁻) to identify electrophilic sites (e.g., carbonyl carbons, f⁻ > 0.1). Predict oxidation susceptibility using HOMO-LUMO gaps; lower gaps (<5 eV) indicate higher reactivity toward KMnO₄ or CrO₃ .

- MD Simulations : Simulate solvation in DMSO/water (TIP3P model) to assess steric hindrance at the 3-methylphenyl group, which may limit nucleophilic attack .

Q. How can crystallization conditions be optimized to resolve structural ambiguities observed in X-ray diffraction data?

- Methodological Answer :

- Crystal Screening : Use a 96-well microbatch plate (condition: 20% PEG 3350, 0.1 M HEPES pH 7.5) to identify optimal crystallization parameters. If twinning occurs (e.g., Rint > 0.1), reprocess data in SHELXL with TWIN/BASF commands .

- Low-Temperature Data Collection : Cool crystals to 100 K (liquid N₂ stream) to reduce thermal motion artifacts. For poor resolution (>1.2 Å), employ synchrotron radiation (λ = 0.7 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.